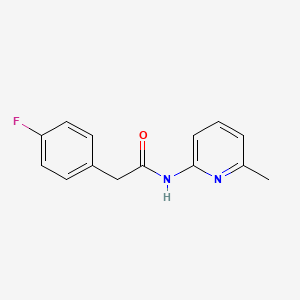
2-(4-fluorophenyl)-N-(6-methyl-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(6-methyl-2-pyridinyl)acetamide, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridinecarboxamides and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-(4-fluorophenyl)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood. However, it has been suggested that this compound may act by modulating the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound has also been found to increase the levels of GABA, a neurotransmitter that is involved in the inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. This compound has also been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory and antioxidant agent. In addition, this compound has been found to increase the levels of GABA, which may contribute to its anticonvulsant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-fluorophenyl)-N-(6-methyl-2-pyridinyl)acetamide for lab experiments is its high purity and yield, which makes it a reliable and consistent compound to work with. This compound has also been extensively studied and its properties and effects are well-documented. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. It is important to use proper safety precautions when handling this compound and to follow established protocols for its use.
Orientations Futures
There are several future directions for the study of 2-(4-fluorophenyl)-N-(6-methyl-2-pyridinyl)acetamide. One area of research is the development of more potent and selective analogs of this compound for the treatment of epilepsy and neuropathic pain. Another direction is the investigation of the mechanisms underlying the anti-inflammatory and antioxidant effects of this compound, which may lead to the development of novel therapies for inflammatory diseases. Additionally, further studies are needed to fully understand the potential toxicity of this compound and to establish safe dosages for its use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenyl)-N-(6-methyl-2-pyridinyl)acetamide involves the reaction of 4-fluoroaniline with 6-methyl-2-pyridinecarboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with acetic anhydride to obtain the final product, this compound. This method has been reported to yield this compound with high purity and yield.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anticonvulsant activity and has been tested in animal models of epilepsy. This compound has also been investigated for its potential as a treatment for neuropathic pain and has shown promising results in preclinical studies. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-3-2-4-13(16-10)17-14(18)9-11-5-7-12(15)8-6-11/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIKSZSMFCVTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

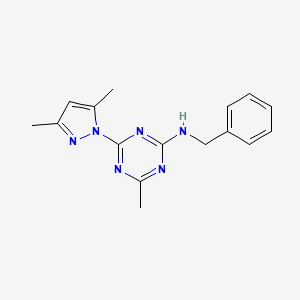
![N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5769965.png)
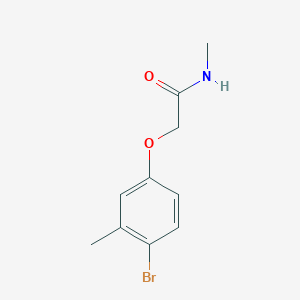
![3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5769972.png)
![2-(2-methoxyphenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5769975.png)
![2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone](/img/structure/B5769976.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5769979.png)
![2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5769983.png)
![4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol](/img/structure/B5769992.png)
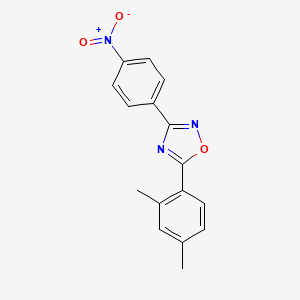

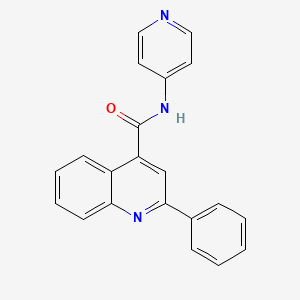
![isopropyl {[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5770038.png)
![3-amino-2-propyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5770041.png)